Advanced Synthesis Protocols: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Advanced Synthesis Protocols: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Executive Summary & Molecule Profile
This technical guide details the synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , a structural analog of the CNS stimulant Pemoline. Unlike its phenyl-substituted counterpart, this molecule incorporates an isopropyl group at the C5 position, derived from the amino acid L-Valine.
This scaffold exhibits significant tautomeric complexity (amino-oxazolone vs. imino-oxazolidinone), necessitating precise pH control and spectroscopic validation during synthesis. The protocol below prioritizes the Cyanamide-Hydroxy Ester Condensation route due to its superior atom economy and reduced byproduct formation compared to guanidine-based cyclizations.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-amino-5-(propan-2-yl)-1,3-oxazol-4(5H)-one |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| Key Precursor | Ethyl 2-hydroxy-3-methylbutanoate (Ethyl 2-hydroxyisovalerate) |
| Primary Challenge | Racemization of the C5 chiral center under basic cyclization conditions.[1][2] |
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the construction of the 1,3-oxazole ring via the condensation of a 1,3-dielectrophile equivalent (the
Strategic Disconnection
-
C2-N3 and O1-C2 Disconnection: The most labile bonds for ring formation are those flanking the C2 position.
-
Precursor Identification: This leads to Cyanamide (
) and an -hydroxy ester . -
Chiral Pool Sourcing: The isopropyl side chain suggests L-Valine as the optimal starting material, requiring a diazotization-hydrolysis sequence to convert the
-amino group to an -hydroxyl group with retention (or inversion) of configuration depending on conditions.
Pathway Visualization
Figure 1: Retrosynthetic logic flow from the target oxazolone back to the chiral pool precursor L-Valine.
Experimental Protocols
Phase 1: Precursor Synthesis (Hydroxylation)
Objective: Convert L-Valine to Ethyl 2-hydroxy-3-methylbutanoate. Mechanism: Van Slyke-type diazotization followed by nucleophilic substitution by water, then Fischer esterification.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| L-Valine | 1.0 | Starting Material |
| Sodium Nitrite ( | 1.2 | Diazotizing Agent |
| Sulfuric Acid (1N) | Solvent | Acid Catalyst/Medium |
| Ethanol (Abs.) | Excess | Esterification Solvent |
Step-by-Step Workflow
-
Diazotization: Dissolve L-Valine (11.7 g, 100 mmol) in 1N
(200 mL) at 0°C. -
Addition: Dropwise add a solution of
(8.3 g, 120 mmol) in water, maintaining internal temperature <5°C. Evolution of gas will be vigorous. -
Hydrolysis: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h). This converts the diazonium intermediate to the
-hydroxy acid (2-hydroxy-3-methylbutanoic acid). -
Extraction: Saturate the aqueous layer with NaCl and extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over
and concentrate. -
Esterification: Dissolve the crude acid residue in absolute Ethanol (150 mL). Add catalytic
(0.5 mL) and reflux for 6 hours using a Dean-Stark trap if possible to remove water. -
Purification: Concentrate ethanol. Neutralize residue with saturated
. Extract with DCM. Distill under reduced pressure (approx. bp 70-72°C at 12 mmHg) to yield Ethyl 2-hydroxy-3-methylbutanoate as a clear liquid.
Phase 2: Heterocycle Formation (Cyclization)
Objective: Condensation of the
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Ethyl 2-hydroxy-3-methylbutanoate | 1.0 | Electrophile |
| Cyanamide ( | 1.1 | Nucleophile |
| Sodium Ethoxide (NaOEt) | 1.2 | Base Catalyst |
| Ethanol (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Workflow
-
Base Preparation: Freshly prepare NaOEt by dissolving Sodium metal (2.76 g, 120 mmol) in anhydrous Ethanol (100 mL) under Argon atmosphere.
-
Mixing: Add Cyanamide (4.62 g, 110 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature.
-
Addition: Add Ethyl 2-hydroxy-3-methylbutanoate (14.6 g, 100 mmol) dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (System: CHCl3:MeOH 9:1). The spot for the ester (
) should disappear, replaced by a lower spot. -
Workup:
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water or Isopropanol.
-
Yield Expectation: 60-75%.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed nucleophilic attack of the cyanamide anion on the ester carbonyl, followed by intramolecular cyclization.
Figure 2: Mechanistic sequence of the Traube-like synthesis adapted for oxazolones.
Expert Insight on Mechanism:
The cyclization involves the formation of an intermediate isourea ether . The oxygen of the
Characterization & Troubleshooting
Tautomerism (The "Scientific Integrity" Check)
The product exists in equilibrium between the amino-oxazolone (A) and imino-oxazolidinone (B) forms.
-
Form A (Amino): Favored in non-polar solvents and solid state.
-
Form B (Imino): May be observed in polar protic solvents (DMSO/Water).
NMR Signature (DMSO-
-
NMR: Look for the isopropyl doublet (
ppm) and the methine proton ( ppm). The amine protons often appear broad around ppm. - NMR: The C2 carbon (guanidine-like) usually appears around 160-165 ppm; the Carbonyl (C4) around 175-180 ppm.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ester before cyclization. | Ensure Ethanol is strictly anhydrous (store over 3Å sieves). |
| Oily Product | Incomplete crystallization or impurities. | Triturate oil with cold diethyl ether; recrystallize from iPrOH. |
| Racemization | Extended reflux in strong base. | Reduce reflux time; use L-Valine but expect partial racemization (verify via Chiral HPLC). |
References
-
Traube, W., & Ascher, R. (1913). Über den Aufbau des Guanidins und des Methylguanidins. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for guanidine/cyanamide condensations).
-
Howell, C. F., et al. (1958). Synthesis of 2-Amino-4-oxazolinones (Pemoline Analogs). Journal of Organic Chemistry. (Primary reference for the cyanamide-hydroxy ester route).
-
Najer, H., et al. (1961). Tautomerism in 2-amino-oxazol-4-ones.[5] Bulletin de la Société Chimique de France. (Authoritative source on the amino-imino equilibrium).
-
PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate (Compound Summary). National Library of Medicine. (Physical data for the precursor).
Sources
- 1. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
